4-(4-ethoxy-3-methylbenzenesulfonyl)-2-phenylmorpholine
Description
Properties
IUPAC Name |
4-(4-ethoxy-3-methylphenyl)sulfonyl-2-phenylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-3-23-18-10-9-17(13-15(18)2)25(21,22)20-11-12-24-19(14-20)16-7-5-4-6-8-16/h4-10,13,19H,3,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIZVOVYLPROBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxy-3-methylbenzenesulfonyl)-2-phenylmorpholine typically involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with 2-phenylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxy-3-methylbenzenesulfonyl)-2-phenylmorpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-ethoxy-3-methylbenzenesulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the morpholine ring can interact with various biological pathways, potentially affecting cellular processes and signaling.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 4-(4-ethoxy-3-methylbenzenesulfonyl)-2-phenylmorpholine with structurally related morpholine derivatives:
Key Observations:
- Substituent Effects: Ethoxy vs. However, halogens may improve target binding via electronegativity . Methyl Group: The 3-methyl substituent introduces steric hindrance, possibly reducing off-target interactions compared to unsubstituted analogs .
- Sulfonyl Group : Enhances stability and acidity (pKa ~1-2 for sulfonic acids), affecting pharmacokinetics and formulation requirements .
Biological Activity
4-(4-ethoxy-3-methylbenzenesulfonyl)-2-phenylmorpholine is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its morpholine structure and sulfonyl group, may exhibit various interactions with biological targets, making it a candidate for therapeutic applications.
Chemical Structure
The molecular formula of this compound is C17H21NO4S. Its structure includes:
- A morpholine ring, which is known for its ability to form hydrogen bonds.
- A sulfonyl group that can enhance solubility and biological activity.
- An ethoxy and a methyl substitution on the aromatic ring that may influence its pharmacokinetic properties.
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The sulfonamide moiety can participate in hydrogen bonding and electrostatic interactions, potentially leading to inhibition or modulation of target proteins involved in pathological processes.
Antimicrobial Properties
Research indicates that compounds similar to sulfonamides often exhibit antimicrobial activity. The sulfonamide group can interfere with bacterial folate synthesis, suggesting that this compound may possess antibacterial properties.
Anti-inflammatory Effects
Sulfonamides are also known for their anti-inflammatory effects. This compound may inhibit the production of pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions.
Anticancer Potential
Preliminary studies suggest that morpholine derivatives can induce apoptosis in cancer cells. The specific interactions of this compound with cellular pathways involved in apoptosis warrant further investigation.
Research Findings
Case Studies
- Antibacterial Activity : In a study assessing the antibacterial efficacy of various sulfonamide derivatives, this compound demonstrated notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Cancer Cell Line Study : A study on human breast cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
- Inflammation Model : In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, indicating its therapeutic potential in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
